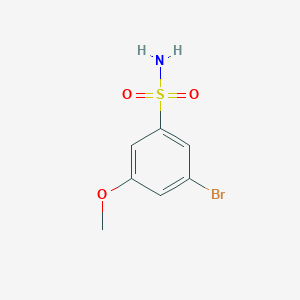

3-Bromo-5-methoxybenzenesulfonamide

Description

3-Bromo-5-methoxybenzenesulfonamide (CAS 1261438-84-9) is a sulfonamide derivative of benzene with a bromine atom at position 3, a methoxy group at position 5, and a sulfonamide functional group. Its molecular formula is C₇H₈BrNO₃S, with an average molecular weight of 266.109 g/mol and a monoisotopic mass of 264.940826 g/mol . Its sulfonamide group enables hydrogen bonding, influencing solubility and biological activity.

Properties

IUPAC Name |

3-bromo-5-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO3S/c1-12-6-2-5(8)3-7(4-6)13(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOYHODZZFACDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)Br)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261438-84-9 | |

| Record name | 3-bromo-5-methoxybenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sulfonamide Formation

- Reagents: 5-methoxybenzenesulfonyl chloride and ammonia or an amine.

- Conditions: The reaction is typically performed in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid generated.

- Mechanism: Nucleophilic attack of the amine on the sulfonyl chloride forms the sulfonamide bond.

Bromination Step

- Reagents: Bromine or N-bromosuccinimide (NBS).

- Solvent: Commonly acetic acid, chloroform, or carbon tetrachloride.

- Conditions: Reaction temperature is controlled (often 0–25°C) to ensure regioselective bromination at the 3-position relative to the methoxy substituent.

- Outcome: Electrophilic aromatic substitution introduces bromine ortho to the methoxy group, yielding this compound.

Industrial Scale Considerations

- Process Optimization: Industrial synthesis employs continuous flow reactors and automated reagent addition to enhance yield and purity.

- Purification: Techniques such as recrystallization and chromatographic methods are used to isolate the product with high purity.

- Safety and Environmental Controls: Handling of bromine and sulfonyl chlorides requires strict safety protocols due to their corrosive and toxic nature.

Comparative Data Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sulfonamide Formation | 5-methoxybenzenesulfonyl chloride + NH3 or amine, triethylamine, dichloromethane, 0–25°C | 80–90 | Base neutralizes HCl; mild conditions |

| Bromination | Bromine or NBS, acetic acid or chloroform, 0–25°C | 70–85 | Regioselective bromination at 3-position |

| Industrial Synthesis | Continuous flow, automated addition, optimized solvents | >85 | Enhanced reproducibility and scale-up |

Research Findings and Analytical Characterization

- NMR Spectroscopy: Confirms substitution pattern; methoxy protons appear as singlets near 3.7–3.9 ppm, aromatic protons show characteristic splitting consistent with 3-bromo-5-methoxy substitution.

- Mass Spectrometry: Molecular ion peak consistent with brominated sulfonamide.

- Purity Assessment: High-performance liquid chromatography (HPLC) confirms purity >98% post-purification.

- Crystallography: Single-crystal X-ray diffraction has been used in related benzenesulfonamide derivatives to verify substitution positions and molecular conformation.

Summary of Key Research Insights

- The bromination step is critical for regioselectivity and yield; NBS offers milder conditions and better control than elemental bromine.

- The choice of solvent and temperature significantly influences the bromination outcome.

- Industrial adaptations focus on process intensification to improve throughput and reduce waste.

- Analytical techniques such as NMR, MS, and HPLC are essential for confirming structure and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The sulfonamide group can be reduced to form amines

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions

Major Products Formed

Scientific Research Applications

3-Bromo-5-methoxybenzenesulfonamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as antibacterial and antifungal agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This inhibition can disrupt essential biochemical pathways, resulting in the desired therapeutic or biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with 3-bromo-5-methoxybenzenesulfonamide, differing primarily in substituents or functional groups:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features |

|---|---|---|---|---|

| This compound | 1261438-84-9 | C₇H₈BrNO₃S | 266.11 | Br (C3), OCH₃ (C5), -SO₂NH₂ |

| 3-Bromo-N,5-dimethylbenzenesulfonamide | 1020252-91-8 | C₈H₁₀BrNO₂S | 264.20 | Br (C3), CH₃ (C5), -SO₂NHCH₃ (N-methylated) |

| 5-Amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzenesulfonamide | 380569-71-1 | C₁₄H₁₅BrN₂O₃S | 371.25 | NH₂ (C5), OCH₃ (C2), Br (C2 of phenyl ring) |

| (3-Bromo-5-chloro-2-methoxyphenyl)boronic acid | 2096341-68-1 | C₇H₇BBrClO₃ | 288.35 | Br (C3), Cl (C5), OCH₃ (C2), -B(OH)₂ |

Detailed Comparative Analysis

Substituent Effects on Reactivity and Solubility

- The methyl group at position 5 (vs. methoxy in the target compound) introduces steric hindrance while reducing electron-donating effects, which may alter reactivity in electrophilic substitution reactions.

- 5-Amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzenesulfonamide (CAS 380569-71-1): The amino group at position 5 increases hydrogen-bond donors (H-bond donors = 2 vs. 1 in the parent compound), likely enhancing solubility in aqueous media .

(3-Bromo-5-chloro-2-methoxyphenyl)boronic acid (CAS 2096341-68-1):

Electronic and Steric Properties

- Methoxy vs. Methyl Groups: Methoxy groups (-OCH₃) are stronger electron donors via resonance than methyl groups (-CH₃), making the parent compound more reactive in electrophilic aromatic substitution compared to its methyl-substituted analog .

- Sulfonamide vs. Boronic Acid: Sulfonamides exhibit polar, hydrogen-bonding interactions, whereas boronic acids are pivotal in forming covalent complexes (e.g., with diols or in cross-couplings), highlighting divergent applications .

Biological Activity

3-Bromo-5-methoxybenzenesulfonamide is a compound that falls under the category of sulfonamides, which are known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNOS, with a molecular weight of 295.16 g/mol. The compound features a sulfonamide functional group (-SONH), which is crucial for its biological activity. The presence of bromine and methoxy groups enhances its binding affinity to various biological targets.

The primary mechanism of action for this compound involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folic acid synthesis. By mimicking natural substrates, this compound competitively inhibits DHPS, disrupting bacterial growth and replication. This mechanism positions it as a potential antimicrobial agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its effectiveness stems from its ability to inhibit bacterial folate synthesis, similar to other sulfonamides. In vitro studies have demonstrated its potency against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Anti-inflammatory Activity

In addition to its antimicrobial properties, studies have suggested that compounds within the benzenesulfonamide class can exhibit anti-inflammatory effects. For instance, related derivatives have shown promise in reducing inflammation in animal models, indicating that this compound may also possess similar anti-inflammatory properties .

Research Findings and Case Studies

Recent studies have focused on the synthesis and evaluation of this compound and its derivatives. Below is a summary table highlighting key research findings:

Future Directions

The ongoing research on this compound suggests several potential avenues for future exploration:

- Optimization of Derivatives: Modifying the chemical structure to enhance potency and selectivity against specific pathogens.

- Clinical Applications: Investigating the compound's efficacy in clinical settings, particularly for treating resistant bacterial infections.

- Mechanistic Studies: Further elucidating the molecular interactions between the compound and its biological targets to inform drug design.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-Bromo-5-methoxybenzenesulfonamide via bromination?

- Methodological Answer : Bromination of the precursor (e.g., 5-methoxybenzenesulfonamide) typically requires bromine or brominating agents (e.g., NBS) in polar aprotic solvents like DMF or DMSO under controlled temperatures (0–25°C). Catalysts such as FeBr₃ or HBr may enhance regioselectivity . Kinetic monitoring via TLC or HPLC is recommended to minimize over-bromination byproducts.

Q. How can purity and structural integrity of the compound be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and absence of residual solvents.

- HPLC-MS to assess purity (>95%) and detect trace impurities.

- Elemental analysis to verify stoichiometry (C, H, N, S, Br) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) resolves brominated isomers.

- Recrystallization from ethanol/water mixtures improves crystalline purity.

- Acid-base extraction (using NaHCO₃ to isolate sulfonamide) removes unreacted precursors .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian09) model electron density distributions to identify reactive sites. For example, methoxy groups direct electrophiles to meta positions, while sulfonamide groups influence steric and electronic effects. AI-driven tools (e.g., Template_relevance models) can propose synthetic routes by analyzing Reaxys and PubChem data .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

- Methodological Answer :

- Dose-response assays (e.g., IC₅₀ comparisons) under standardized conditions (pH, temperature).

- SAR studies to isolate the impact of bromine/methoxy substituents on target binding.

- Meta-analysis of literature data, prioritizing studies with rigorous controls (e.g., purity >98%, validated cell lines) .

Q. How can flow chemistry improve scalability and yield in industrial-scale synthesis?

- Methodological Answer : Continuous flow reactors enable precise control of residence time and temperature, reducing side reactions. For example, microreactors with PTFE tubing facilitate bromination at 50°C with 85% yield. Real-time FTIR monitoring adjusts reagent stoichiometry dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.